

2-Chloro-4,5-dimethylphenol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4,5-dimethylphenol

Cat. No.: B075673

[Get Quote](#)

In-Depth Technical Guide: 2-Chloro-4,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

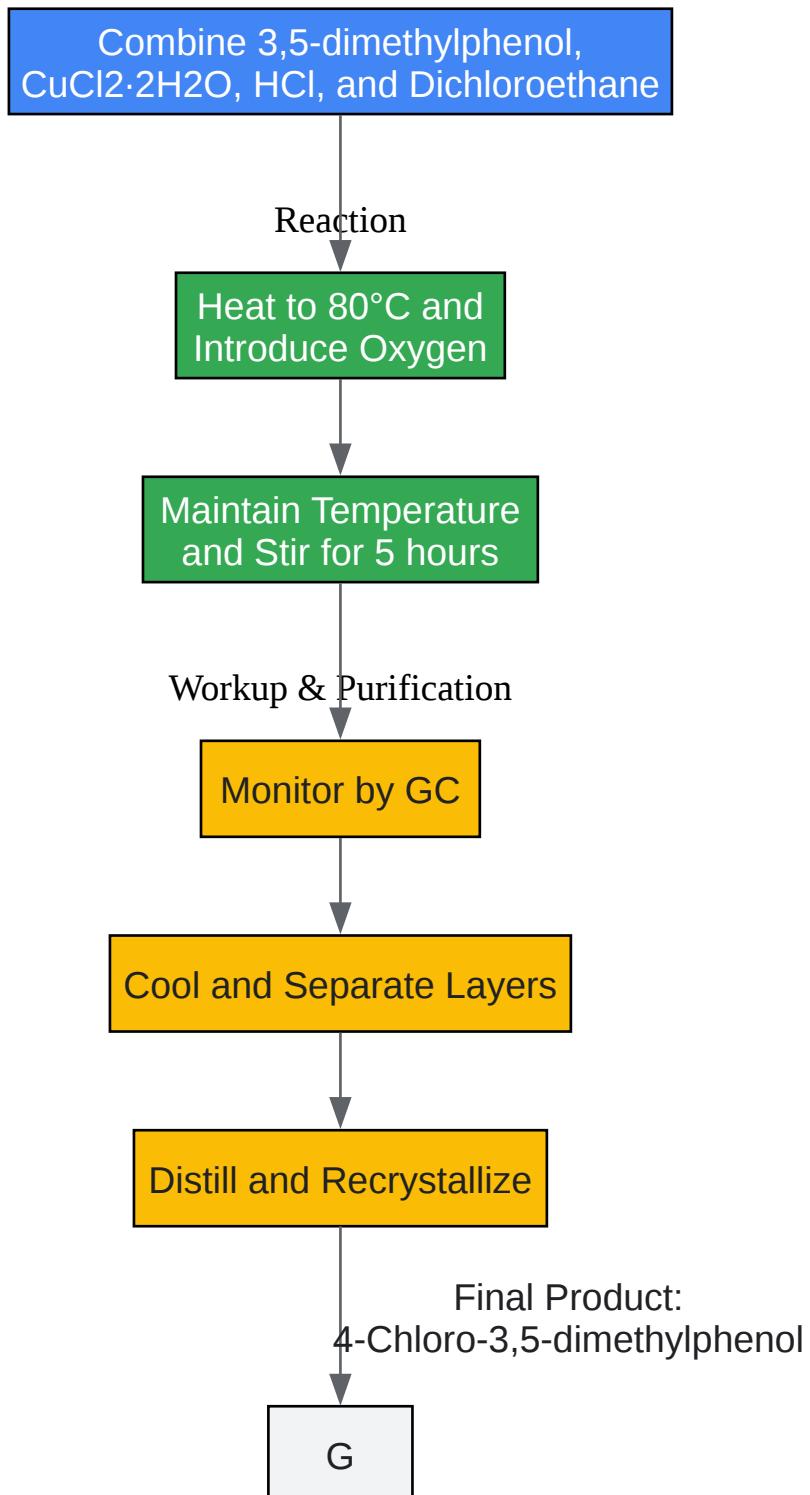
Introduction

2-Chloro-4,5-dimethylphenol is a halogenated aromatic organic compound. As a chlorinated phenol, it belongs to a class of chemicals that have been investigated for a variety of industrial and biological applications. This technical guide provides a summary of its core chemical properties and outlines experimental methodologies relevant to its synthesis and analysis, drawing upon established protocols for structurally similar compounds due to the limited specific data available for this particular molecule.

Core Chemical Properties

The fundamental molecular characteristics of **2-Chloro-4,5-dimethylphenol** are summarized below.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ ClO	[1]
Molecular Weight	156.61 g/mol	[1]
CAS Number	1124-04-5	[1]
Alternate Names	6-Chloro-3,4-xylenol	[1]


Synthesis Protocol (Illustrative Example)

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-4,5-dimethylphenol** is not readily available in the reviewed literature, the following procedure for a structurally related isomer, 4-chloro-3,5-dimethylphenol, provides a relevant methodological framework.[\[2\]](#) This synthesis involves the catalyzed chlorination of a dimethylphenol precursor.

Synthesis of 4-Chloro-3,5-dimethylphenol[\[2\]](#)

- Reaction Setup: In a 1-liter three-neck flask equipped with a reflux condenser, add 3,5-dimethylphenol (122g, 1mol), copper chloride dihydrate (85.25g, 0.5mol), 36% concentrated hydrochloric acid (101.4g, 1.0mol HCl), and dichloroethane (500mL).
- Reaction Conditions: The mixture is stirred and heated to 80°C. Oxygen is then introduced into the reaction vessel. The temperature and stirring are maintained for 5 hours.
- Monitoring and Workup: The reaction progress is monitored by gas chromatography to check for the consumption of the 3,5-dimethylphenol starting material. Once the reaction is complete (residual starting material <0.08%), the mixture is allowed to cool and the layers are separated.
- Purification: The organic phase is subjected to reduced pressure distillation to recover the solvent. The remaining crude product is then recrystallized from dichloroethane to yield the final white crystalline product.

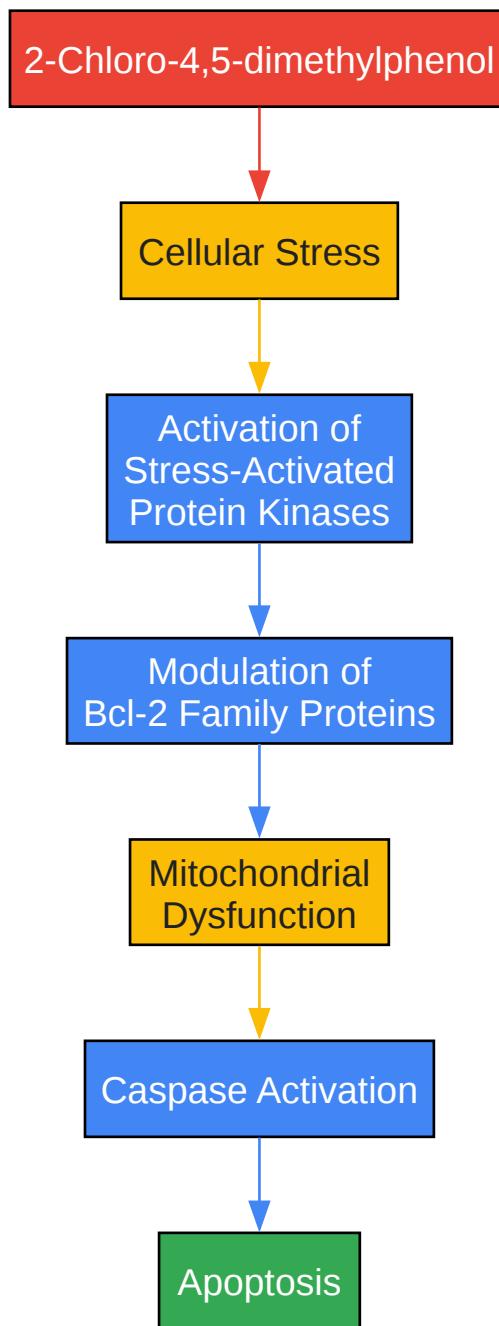
Reaction Setup

[Click to download full resolution via product page](#)

Illustrative workflow for the synthesis of a chlorodimethylphenol isomer.

Analytical Methodologies

The analysis of chlorophenols is typically performed using chromatographic techniques. The following outlines a general approach that can be adapted for **2-Chloro-4,5-dimethylphenol**.


Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Samples containing the analyte are extracted using an appropriate solvent. The extract is then concentrated, and an internal standard is added.
- **Instrumentation:** A gas chromatograph equipped with a capillary column (e.g., HP-5ms) is used for separation. The GC is interfaced with a mass spectrometer for detection and identification.
- **Analysis:** The separation of the analyte is achieved through a programmed temperature ramp. Identification is based on the retention time and the mass spectrum of the compound compared to a reference standard. Quantification is performed relative to the internal standard.

Hypothetical Signaling Pathway of Biological Activity

Specific signaling pathways modulated by **2-Chloro-4,5-dimethylphenol** have not been delineated in the available literature. However, based on the known biological activities of other chlorinated phenols, a hypothetical mechanism of action can be proposed. Chlorinated phenols are known to induce cellular stress, which can lead to the activation of apoptotic pathways.

The diagram below illustrates a potential signaling cascade initiated by cellular stress, leading to programmed cell death. This is a generalized pathway and would require experimental validation for **2-Chloro-4,5-dimethylphenol**.

[Click to download full resolution via product page](#)

Hypothetical signaling pathway for chlorophenol-induced apoptosis.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols and signaling pathway information are based on related compounds and established principles and should be adapted and validated for **2-Chloro-4,5-dimethylphenol** as necessary. Appropriate safety precautions should be taken when handling this and any other chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Chloro-4,5-dimethylphenol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075673#2-chloro-4-5-dimethylphenol-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

